![molecular formula C21H28N6 B5572185 1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex chemical entity with potential applications in various scientific and medicinal fields. Its unique structure, involving a triazole ring fused to an isoquinoline and piperidine unit, makes it an interesting subject for study.

Synthesis Analysis

The synthesis of such compounds generally involves multistep reaction sequences. For instance, Sami et al. (1995) and Dangi et al. (2010) discuss the synthesis of structurally similar compounds through a series of condensation and substitution reactions, illustrating the complexity of synthesizing these types of molecules (Sami et al., 1995); (Dangi et al., 2010).

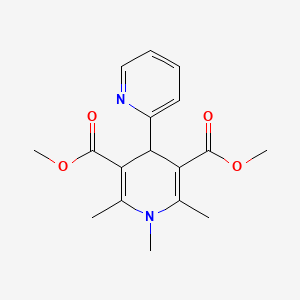

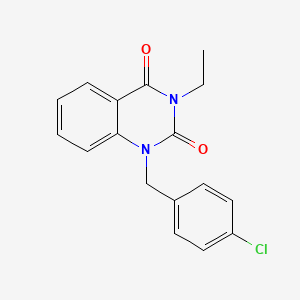

Molecular Structure Analysis

The molecule's structure is characterized by its triazole core, which is linked to an ethyl group and a complex isoquinolinylpiperidinyl moiety. This configuration could significantly influence its chemical properties and biological activities.

Chemical Reactions and Properties

The presence of various functional groups in the molecule suggests that it can undergo a range of chemical reactions. For example, Sidhu et al. (1966) detail the reactivity of triazoloisoquinolines, indicating possible reactions such as nucleophilic substitutions and cyclizations (Sidhu et al., 1966).

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One prominent application involves derivatives acting as neurokinin-1 (NK1) receptor antagonists, demonstrating potential for treating emesis and depression. Harrison et al. (2001) developed a water-soluble, orally active h-NK(1) receptor antagonist with significant solubility and efficacy in pre-clinical tests relevant to emesis and depression, highlighting its potential for intravenous and oral clinical administration (Harrison et al., 2001).

Antitumor and Antimicrobial Activities

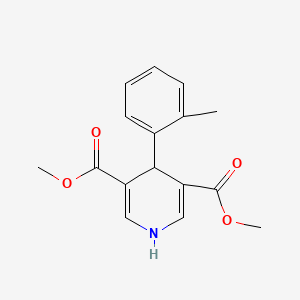

Compounds containing the isoquinoline moiety have been explored for their antitumor and antimicrobial activities. Kassab et al. (2016) synthesized novel quinazoline derivatives demonstrating anticancer and antimicrobial effects, indicating the structural relevance of isoquinoline derivatives in pharmaceutical research (Kassab et al., 2016).

Antitumor Activity and QSAR

Another study by Sami et al. (1995) explored amino-substituted dibenz[de,h]isoquinoline-1,3-diones, revealing a strong dependence of antitumor potency on substitution position. This work contributes to understanding the structure-activity relationships (SAR) and potential antitumor applications of isoquinoline derivatives (Sami et al., 1995).

Click Chemistry for Acetylcholinesterase Inhibitors

Innovative synthetic approaches, such as click chemistry, have been employed to create hybrids targeting neurological disorders. Ming (2011) reports on the synthesis of tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors, a step forward in Alzheimer's disease research (Ming, 2011).

Antibacterial Activity

Asghari et al. (2014) investigated the synthesis of pyranoquinoline derivatives and their antibacterial efficacy, demonstrating the potential of isoquinoline derivatives in combating bacterial infections (Asghari et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6/c1-4-27-19(15-25(2)3)23-24-20(27)17-10-13-26(14-11-17)21-18-8-6-5-7-16(18)9-12-22-21/h5-9,12,17H,4,10-11,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAXGQAVWMLFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C3=NC=CC4=CC=CC=C43)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)